1,1,1-Trifluoro-2-iodoethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cross-Coupling Reactions

Scientific Field: Organic Chemistry

Application Summary: 1,1,1-Trifluoro-2-iodoethane is used in cross-coupling reactions with aryl and heteroaryl boronic acid esters

Results: The protocol has been successfully achieved, allowing for a convenient introduction of trifluoroethyl groups into a variety of aryl and heteroaryl moieties under mild conditions

Synthesis of 1,1-Difluoroallenes

Application Summary: 1,1,1-Trifluoro-2-iodoethane can be used to synthesize 1,1-difluoroallenes. This provides a convenient and efficient method for producing these compounds.

Trifluoroethylation of Alkenes

Application Summary: 1,1,1-Trifluoro-2-iodoethane can be used for the trifluoroethylation of alkenes. This provides a method for introducing trifluoroethyl groups into alkenes.

Results: The trifluoroethylation of alkenes has been successfully achieved.

Synthesis of 2,2,2-Trifluoroethylated Alkenes

Application Summary: 1,1,1-Trifluoro-2-iodoethane can be used to synthesize 2,2,2-trifluoroethylated alkenes. This provides a convenient and efficient method for producing these compounds.

Results: 2,2,2-Trifluoroethylated alkenes can be synthesized in good yield from 1,1,1-trifluoro-2-iodoethane.

Trifluoroethylation of Alkynes

Application Summary: 1,1,1-Trifluoro-2-iodoethane can be used for the trifluoroethylation of alkynes. This provides a method for introducing trifluoroethyl groups into alkynes.

Results: The trifluoroethylation of alkynes has been successfully achieved.

Synthesis of Trifluoromethylated Alkenes

Application Summary: 1,1,1-Trifluoro-2-iodoethane can be used to synthesize trifluoromethylated alkenes. This provides a convenient and efficient method for producing these compounds.

Results: Trifluoromethylated alkenes can be synthesized in good yield from 1,1,1-trifluoro-2-iodoethane.

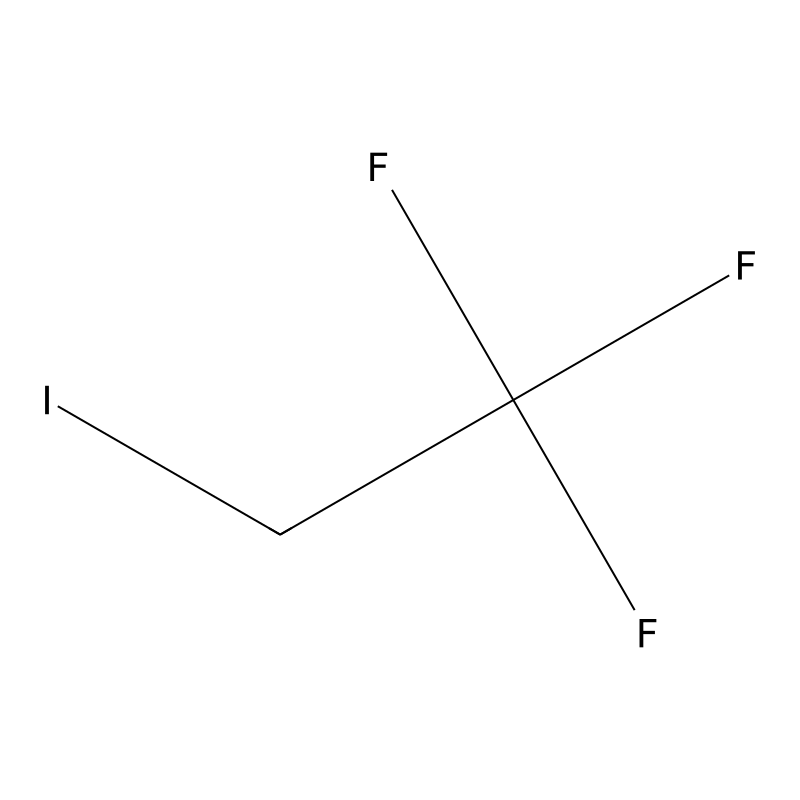

1,1,1-Trifluoro-2-iodoethane, also known as trifluoroethyl iodide, is a halogenated organic compound with the molecular formula and a molecular weight of approximately 209.94 g/mol. This compound features a trifluoromethyl group () attached to a two-carbon ethyl chain, with an iodine atom substituting one of the hydrogen atoms on the second carbon. Its structure can be represented as:

textF |H—C—C—I | F | F

This compound is notable for its unique properties arising from the presence of fluorine and iodine atoms, which significantly influence its reactivity and biological interactions.

The synthesis of 1,1,1-trifluoro-2-iodoethane can be achieved through several methods:

- Halogenation: The compound can be synthesized by the direct halogenation of 1,1,1-trifluoroethane using iodine in the presence of a suitable catalyst .

- Reactions with Aryl Iodides: Another method involves coupling reactions where aryl iodides react with 1,1,1-trifluoroethane under reductive conditions using copper catalysts .

1,1,1-Trifluoro-2-iodoethane has various applications across different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of fluorinated organic compounds and pharmaceuticals.

- Analytical Chemistry: The compound is utilized as a reagent in analytical methods for detecting and quantifying other substances due to its distinct chemical properties .

- Research: It is often used in research settings to study photoredox reactions and other chemical transformations involving halogenated compounds .

Studies have focused on the interaction of 1,1,1-trifluoro-2-iodoethane with various substrates under different conditions. For instance:

- Photoredox Reactions: The compound has been involved in visible-light-induced photocatalytic reactions with alkenes and silyl enol ethers .

- Thermochemical Behavior: Its interactions in thermochemical processes highlight its stability and reactivity under different conditions .

Several compounds share structural similarities with 1,1,1-trifluoro-2-iodoethane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trifluoroacetic Acid | Carboxylic acid; used extensively in organic synthesis | |

| 2-Iodo-1,1-difluoroethane | Contains two fluorine atoms; less reactive than trifluoroiodo compound | |

| 2-Bromo-1,1,1-trifluoroethane | Bromine instead of iodine; different reactivity patterns |

Uniqueness

What sets 1,1,1-trifluoro-2-iodoethane apart is its trifluoromethyl group combined with an iodine atom. This combination enhances its utility in organic synthesis while providing distinct physical and chemical properties that facilitate various reactions not possible with other similar compounds.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant